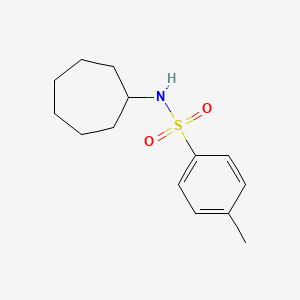![molecular formula C20H18N2O3 B2564385 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione CAS No. 1030169-97-1](/img/structure/B2564385.png)
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of isoindoloquinazolines and has been found to exhibit promising properties in various research studies.
Mechanism Of Action
The exact mechanism of action of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione is not fully understood. However, several studies have suggested that this molecule may exert its effects by modulating various biological pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it has been suggested that this molecule may modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione. One study demonstrated that this molecule exhibited potent antioxidant activity, indicating its potential as a therapeutic agent for oxidative stress-related disorders. Another study showed that this molecule was effective in reducing the levels of certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione in lab experiments is its ability to modulate various biological pathways, making it a potential target for drug discovery. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
Several future directions can be explored in the research of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione. One potential direction is the development of novel therapeutics based on this molecule for the treatment of various diseases such as cancer and neurological disorders. Another direction is the investigation of its potential as a scaffold for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the exact mechanism of action of this molecule and its potential interactions with other biological pathways.
Synthesis Methods
The synthesis of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione involves several steps. One of the most commonly used methods involves the reaction of 2-aminobenzamide with 2-bromo-3-methyl-1-propene in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions involving cyclization, oxidation, and reduction to obtain the final product.
Scientific Research Applications
The isoindoloquinazoline scaffold has been identified as a potential target for drug discovery due to its ability to modulate various biological pathways. Several research studies have investigated the potential applications of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione in the development of novel therapeutics. One study showed that this molecule exhibited potent inhibitory activity against several cancer cell lines, indicating its potential as an anticancer agent. Another study demonstrated that 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione was effective in inhibiting the activity of a key enzyme involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-16-9-3-4-10-17(16)22-18(21(19)12-13-6-5-11-25-13)14-7-1-2-8-15(14)20(22)24/h1-4,7-10,13,18H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDBRFUOUAQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
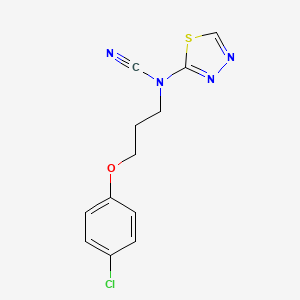
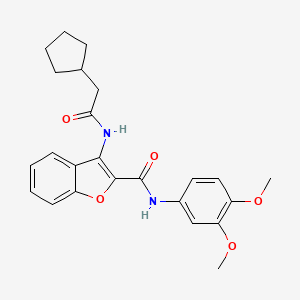
![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
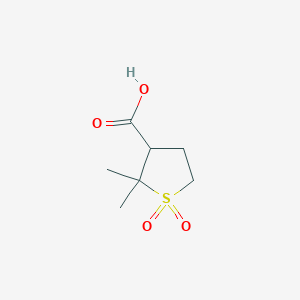
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)
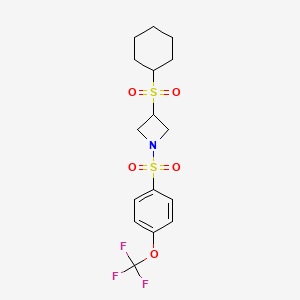
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)
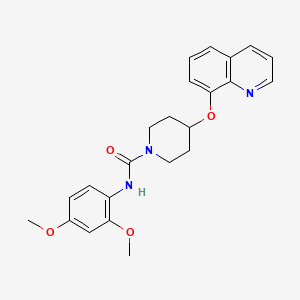
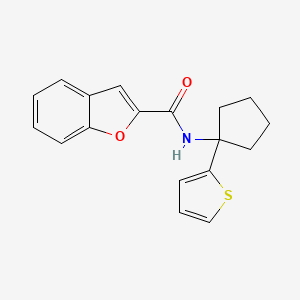
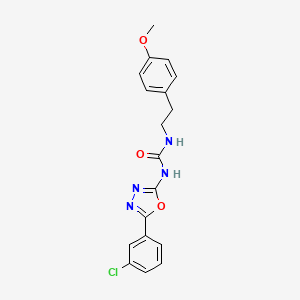
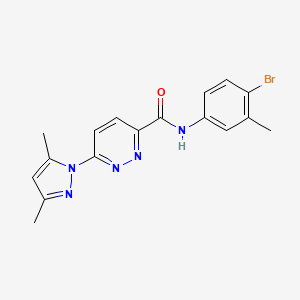
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
